5-(Aminomethyl)-4-chloro-2-fluoroaniline
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Overview
Description
5-(Aminomethyl)-4-chloro-2-fluoroaniline is an organic compound that features a unique combination of functional groups, including an amine, a chloro, and a fluoro substituent on an aniline ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Aminomethyl)-4-chloro-2-fluoroaniline typically involves multiple steps, starting from commercially available precursors. One common method involves the nitration of 4-chloro-2-fluoroaniline, followed by reduction to introduce the aminomethyl group. The reaction conditions often require careful control of temperature and pH to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve catalytic hydrogenation processes, where the nitro group is reduced to an amine using hydrogen gas in the presence of a metal catalyst such as palladium on carbon. This method is favored for its efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
5-(Aminomethyl)-4-chloro-2-fluoroaniline can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro compounds.
Reduction: The compound can be reduced further to modify the functional groups.
Substitution: The chloro and fluoro groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitroso or nitro derivatives, while substitution reactions can introduce various functional groups in place of the chloro or fluoro substituents.
Scientific Research Applications
5-(Aminomethyl)-4-chloro-2-fluoroaniline has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the development of bioactive molecules that interact with specific biological targets.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 5-(Aminomethyl)-4-chloro-2-fluoroaniline depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved can vary widely, but typically involve binding to active sites or altering the conformation of target proteins.
Comparison with Similar Compounds
Similar Compounds
4-Chloro-2-fluoroaniline: Lacks the aminomethyl group, making it less versatile in certain synthetic applications.
5-(Aminomethyl)-2-fluoroaniline: Similar structure but without the chloro substituent, which can affect its reactivity and applications.
5-(Aminomethyl)-4-chloroaniline: Lacks the fluoro group, which can influence its chemical properties and reactivity.
Uniqueness
5-(Aminomethyl)-4-chloro-2-fluoroaniline is unique due to the presence of both chloro and fluoro substituents, which can significantly influence its chemical reactivity and potential applications. The combination of these functional groups makes it a valuable compound for various synthetic and industrial processes.
Properties
Molecular Formula |
C7H8ClFN2 |
---|---|
Molecular Weight |
174.60 g/mol |
IUPAC Name |
5-(aminomethyl)-4-chloro-2-fluoroaniline |
InChI |
InChI=1S/C7H8ClFN2/c8-5-2-6(9)7(11)1-4(5)3-10/h1-2H,3,10-11H2 |
InChI Key |
UPONDVNMFHHHRV-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=CC(=C1N)F)Cl)CN |
Origin of Product |
United States |
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